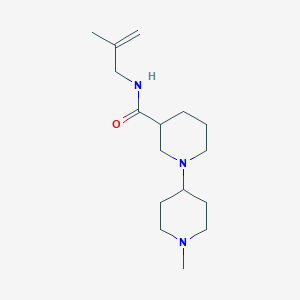![molecular formula C25H34N2O4 B6132569 N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6132569.png)
N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide, also known as DMP785, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMP785 belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a member of the G-protein-coupled receptor family.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of these disorders. Additionally, N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide acts as a PAM of the mGluR5 receptor, which is involved in regulating glutamate neurotransmission in the brain. By binding to a specific site on the receptor, N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide enhances the receptor's response to glutamate, leading to increased signaling through downstream pathways. This increased signaling has been shown to have beneficial effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and acetylcholine in the brain, which may contribute to its therapeutic effects. Additionally, N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide has been shown to increase neurotrophic factor expression, which may promote neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide in lab experiments is its high potency and selectivity for the mGluR5 receptor. This allows for precise manipulation of the receptor's activity without affecting other receptors or neurotransmitter systems. However, one limitation of using N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide is its relatively short half-life, which may require frequent dosing in animal experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide. One area of interest is its potential use in the treatment of addiction, as mGluR5 has been implicated in the development and maintenance of addiction. Additionally, further research is needed to better understand the long-term effects of N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide on neuronal function and behavior. Finally, the development of more potent and selective mGluR5 PAMs may lead to improved therapeutic outcomes for neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide involves a multi-step process that starts with the reaction between 2,4-dimethoxybenzaldehyde and 1-(1-methyl-2-phenoxyethyl)piperidine to form the intermediate compound, 2,4-dimethoxy-N-(1-(1-methyl-2-phenoxyethyl)piperidin-4-yl)benzamide. This intermediate compound is then reacted with 3-bromo-N-(2,4-dimethoxyphenyl)propanamide to yield the final product, N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c1-19(18-31-21-7-5-4-6-8-21)27-15-13-20(14-16-27)9-12-25(28)26-23-11-10-22(29-2)17-24(23)30-3/h4-8,10-11,17,19-20H,9,12-16,18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREAPNGJRCHGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)N2CCC(CC2)CCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6132488.png)
![4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6132506.png)
![N-(4-methoxyphenyl)-2-{[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]thio}acetamide](/img/structure/B6132508.png)
![[2-({2-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6132528.png)
![4-ethyl-4-[(1-oxaspiro[4.4]non-3-ylamino)methyl]hexanenitrile](/img/structure/B6132529.png)
![5-(2,4-dimethoxybenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6132540.png)
![4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-2-piperazinone](/img/structure/B6132550.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B6132554.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6132555.png)
![1-(2-{[(4-fluorobenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6132562.png)


![4-[2-(2-furyl)pyrimidin-5-yl]-1-(pyridin-3-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132586.png)
![methyl N-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]methioninate](/img/structure/B6132590.png)